molecular formula C6H6BrN3S B3425631 N-(6-Bromo-2-pyridyl)thiourea CAS No. 439578-83-3

N-(6-Bromo-2-pyridyl)thiourea

Cat. No. B3425631
M. Wt: 232.10 g/mol
InChI Key: QAIACEDQLCMXOP-UHFFFAOYSA-N
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Patent
US09296697B2

Procedure details

4.933 g (14.67 mmol) N-{[(6-bromopyridin-2-yl)amino]carbonothioyl}benzamide was suspended in 40 mL methanol and additionally combined with 7 mL acetone. After addition of 1 N sodium hydroxide solution (40.0 mmol) the reaction mixture became completely clear with a light brown color. The mixture was heated for 40 min at 65° C. (oil bath temperature) and then stirred for 1 hr at room temperature. A solid crystallized out. The organic solvent was removed under vacuum, and after cooling on an ice bath the solid was filtered off and washed with water. The solid was dried over phosphorus pentoxide in a dessicator under high vacuum (4×10 mbar). The desired product N-(6-bromopyridin-2-yl)thiourea was obtained in the form of colorless needles in a yield of 3.158 g (13.61 mmol, 93%).
Name
N-{[(6-bromopyridin-2-yl)amino]carbonothioyl}benzamide
Quantity
4.933 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
40 mmol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH:8][C:9]([NH:11]C(=O)C2C=CC=CC=2)=[S:10])[CH:5]=[CH:4][CH:3]=1.CC(C)=O.[OH-].[Na+]>CO>[Br:1][C:2]1[N:7]=[C:6]([NH:8][C:9]([NH2:11])=[S:10])[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
N-{[(6-bromopyridin-2-yl)amino]carbonothioyl}benzamide
Quantity
4.933 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)NC(=S)NC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
40 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid crystallized out
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
after cooling on an ice bath the solid
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was dried over phosphorus pentoxide in a dessicator under high vacuum (4×10 mbar)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.